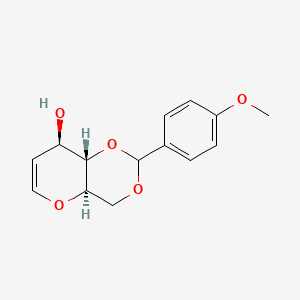

4,6-O-(4-Methoxybenzyliden)-D-glucal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-O-(4-Methoxybenzylidene)-D-glucal is a useful research compound. Its molecular formula is C14H16O5 and its molecular weight is 264.277. The purity is usually 95%.

BenchChem offers high-quality 4,6-O-(4-Methoxybenzylidene)-D-glucal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-O-(4-Methoxybenzylidene)-D-glucal including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Derivate

Die Verbindung kann zur Synthese neuer Derivate verwendet werden. Beispielsweise lieferte die regioselektive Pentanoylierung von Methyl-4,6-O-(4-Methoxybenzyliden)-α-D-glucopyranosid durch die direkte Acylierungsmethode Methyl-4,6-O-(4-Methoxybenzyliden)-2-O-pentanoyl-α-D-glucopyranosid . Dieser Prozess lieferte neue Verbindungen und lieferte auch zusätzliche Informationen zur Strukturaufklärung .

Antimikrobielle Anwendungen

Die synthetisierten acylierten Derivate von D-Glucopyranosid wurden auf ihre antimikrobielle Aktivität in vitro gegen zehn humanpathogene Bakterien und vier pflanzenpathogene Pilze untersucht . Die Studie ergab, dass die acylierten Produkte eine moderate bis gute antimikrobielle Aktivität aufwiesen .

Behandlung von Pilz-Phytopathogenen

Interessanterweise erwiesen sich die ausgewählten Verbindungen als empfindlicher gegenüber Pilz-Phytopathogenen als gegenüber den Bakterienstämmen . Dies deutet auf mögliche Anwendungen bei der Behandlung von Pflanzenkrankheiten, die durch Pilze verursacht werden.

Schutzgruppenstrategie in der Kohlenhydratchemie

Die Verbindung kann in einer neuartigen Schutzgruppenstrategie in der Kohlenhydratchemie eingesetzt werden . Die Reduktion vollständig geschützter 4,6-O-(4-Methoxybenzyliden)hexopyranoside mit Natriumcyanoborhydrid-Trifluoressigsäure in N,N'-Dimethylformamid oder Trimethylsilylchlorid in Acetonitril ergibt die 6- bzw. 4-O-(4-Methoxybenzyl)ether in guter Ausbeute und guter Regioselektivität .

Selektive Spaltung der Etherbindung

Die 4-Methoxybenzyletherbindung in Produkten, die Benzyl- oder andere Schutzgruppen enthalten, wird durch Behandlung mit Cer(IV)-ammonium-nitrat in wässrigem Acetonitril selektiv gespalten . Diese selektive Spaltung kann bei der Synthese komplexer Moleküle nützlich sein.

Regioselektive Öffnungen

Die Verwendung von Benzylidenacetalen als Schutzgruppen in der Kohlenhydratchemie ist äußerst wichtig . Der Hauptvorteil von Benzylidenacetal ist die Fähigkeit zu regioselektiven Öffnungen . 4,6-Benzylidenacetal kann unter reduktiven Bedingungen selektiv geöffnet werden, um entweder freies 4-OH oder 6-OH zu erhalten .

Wirkmechanismus

Target of Action

It is known that this compound is involved in the reductive ring-opening of hexopyranosides .

Mode of Action

The compound 4,6-O-(4-Methoxybenzylidene)-D-glucal interacts with its targets through a process of reductive ring-opening . This involves the reduction of fully protected hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in N,N-dimethylformamide, or with trimethylsilyl chloride in acetonitrile . This results in the formation of 6- and 4-O-(4-methoxybenzyl) ethers .

Biochemical Pathways

The biochemical pathways affected by 4,6-O-(4-Methoxybenzylidene)-D-glucal involve the reductive ring-opening of hexopyranosides .

Result of Action

It is known that the compound is involved in the reductive ring-opening of hexopyranosides .

Biochemische Analyse

Biochemical Properties

4,6-O-(4-Methoxybenzylidene)-D-glucal plays a significant role in biochemical reactions, particularly in the field of carbohydrate chemistry. It is known for its ability to undergo regioselective reductive ring-opening reactions, which are crucial for the synthesis of various carbohydrate derivatives . This compound interacts with enzymes such as sodium cyanoborohydride and trifluoroacetic acid, which facilitate the reduction process . Additionally, it can form stable complexes with cerium (IV) ammonium nitrate, which is used to selectively cleave the 4-methoxybenzyl ether linkage .

Cellular Effects

The effects of 4,6-O-(4-Methoxybenzylidene)-D-glucal on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression by acting as a protecting group in carbohydrate synthesis . This compound can also affect cellular metabolism by altering the availability of specific carbohydrate molecules, which are essential for various metabolic pathways . Studies have shown that 4,6-O-(4-Methoxybenzylidene)-D-glucal can impact both benign and malignant cellular processes, making it a valuable tool for cancer research.

Molecular Mechanism

At the molecular level, 4,6-O-(4-Methoxybenzylidene)-D-glucal exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group, preventing unwanted reactions during the synthesis of complex carbohydrates . The compound’s ability to undergo regioselective reductive ring-opening is facilitated by its interaction with hydride donor reagents and Lewis acids . These interactions result in the formation of benzyl-type ethers, which are crucial intermediates in carbohydrate synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-O-(4-Methoxybenzylidene)-D-glucal can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, 4,6-O-(4-Methoxybenzylidene)-D-glucal may undergo degradation, leading to a decrease in its effectiveness as a protecting group . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of 4,6-O-(4-Methoxybenzylidene)-D-glucal vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it effective in studying diseases such as rheumatoid arthritis and asthma. At high doses, 4,6-O-(4-Methoxybenzylidene)-D-glucal can exhibit toxic effects, leading to adverse outcomes in animal models. It is important to carefully control the dosage to avoid these toxic effects.

Metabolic Pathways

4,6-O-(4-Methoxybenzylidene)-D-glucal is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as sodium cyanoborohydride and trifluoroacetic acid, which facilitate its reduction and subsequent incorporation into various carbohydrate derivatives . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4,6-O-(4-Methoxybenzylidene)-D-glucal is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The transport and distribution of 4,6-O-(4-Methoxybenzylidene)-D-glucal are crucial for its effectiveness as a protecting group in carbohydrate synthesis .

Subcellular Localization

The subcellular localization of 4,6-O-(4-Methoxybenzylidene)-D-glucal is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its protective effects . The localization of 4,6-O-(4-Methoxybenzylidene)-D-glucal is essential for its role in preventing unwanted reactions during carbohydrate synthesis .

Eigenschaften

IUPAC Name |

(4aR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3/t11-,12-,13+,14?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKZQXMNNREVNP-HABKJSAYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![4-[1-(2H-Tetrazol-5-yl)butan-2-yl]aniline](/img/structure/B2553557.png)

![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)